molecular formula C28H24N2O2 B3615868 N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide

Cat. No.: B3615868
M. Wt: 420.5 g/mol
InChI Key: VXBIRMQBURZVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals . The phenylethylamino group attached to the carbonyl carbon suggests that this compound might have some biological activity, as phenethylamine structures are found in a variety of drugs and neurotransmitters .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative to form the amide bond . The specific methods and conditions would depend on the exact structures of the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure . These properties could be determined experimentally or predicted using computational chemistry methods .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Many drugs work by binding to specific proteins in the body and modulating their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to dispose of them in accordance with local regulations .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations of its biological activity, and the development of methods for its synthesis .

Properties

IUPAC Name

N-[2-(2-phenylethylcarbamoyl)phenyl]-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O2/c31-27(29-18-17-19-7-2-1-3-8-19)24-10-4-5-12-25(24)30-28(32)23-16-15-21-14-13-20-9-6-11-22(23)26(20)21/h1-12,15-16H,13-14,17-18H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBIRMQBURZVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC=CC=C4C(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1,2-dihydro-5-acenaphthylenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.